2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

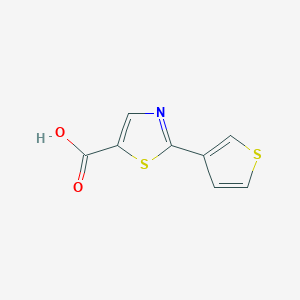

2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZDKHKEXMWAFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Scaffold Analysis & Physicochemical Characterization

Executive Summary & Chemical Identity

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is a bi-heteroaryl scaffold widely utilized in fragment-based drug discovery (FBDD). It serves as a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the specific vector orientation provided by the 3-thienyl attachment, which offers a distinct steric profile compared to the more common 2-thienyl isomer.

This guide details the physicochemical behavior, synthetic architecture, and experimental handling of this compound, designed for medicinal chemists requiring high-fidelity data for lead optimization.

Core Physicochemical Profile

| Property | Value / Descriptor | Confidence |

| IUPAC Name | 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid | High |

| CAS Number | 1094385-75-7 | High |

| Molecular Formula | C₈H₅NO₂S₂ | High |

| Molecular Weight | 211.26 g/mol | High |

| pKa (Acidic) | 3.2 ± 0.3 (Carboxylic acid) | Predicted |

| pKa (Basic) | ~1.5 (Thiazole Nitrogen) | Predicted |

| LogP (Neutral) | 2.2 – 2.5 | Consensus |

| LogD (pH 7.4) | -0.8 to -1.2 (Ionized form) | High |

| TPSA | ~70-80 Ų | High |

| H-Bond Donors | 1 (COOH) | High |

| H-Bond Acceptors | 4 (N, O, S) | High |

Synthetic Architecture

The synthesis of 2-arylthiazole-5-carboxylic acids must prioritize regiocontrol. While Hantzsch thiazole synthesis is traditional, it often suffers from difficult purification of the thioamide intermediate. The Suzuki-Miyaura Cross-Coupling strategy is the "field-proven" route for this specific scaffold, ensuring high purity and modularity.

Validated Synthetic Workflow

The protocol utilizes a commercially available 2-bromothiazole ester and 3-thiopheneboronic acid. This approach prevents the formation of regioisomers common in cyclization protocols.

Step 1: Suzuki Coupling

-

Reactants: Ethyl 2-bromo-1,3-thiazole-5-carboxylate (1.0 eq), 3-Thiopheneboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

-

Conditions: Degas, 90°C, 4–6 hours under N₂.

-

Causality: The bidentate dppf ligand prevents palladium precipitation, ensuring turnover in the electron-deficient thiazole system.

Step 2: Saponification (Hydrolysis)

-

Reagent: LiOH·H₂O (3.0 eq).

-

Solvent: THF/Water (1:1).

-

Workup: Acidification with 1M HCl to pH 2.0 precipitates the product.

-

Causality: Lithium hydroxide is preferred over NaOH due to better solubility in THF, ensuring complete hydrolysis of the heteroaryl ester.

Synthesis Logic Diagram

Figure 1: Modular synthetic pathway utilizing Suzuki coupling for regiospecificity.

Physicochemical Stability & Solubility Profile

Understanding the ionization behavior of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is critical for formulation and assay development.

Acid-Base Dissociation

The molecule is an ampholyte but behaves primarily as an acid in biological contexts.

-

Carboxylic Acid (pKa ~3.2): The electron-withdrawing nature of the thiazole ring (via the C5 position) increases the acidity of the carboxylic group compared to benzoic acid (pKa 4.2). At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate.

-

Thiazole Nitrogen (pKa ~1.5): The nitrogen lone pair is sp² hybridized but its basicity is severely attenuated by the electron-withdrawing carboxyl group at C5 and the thiophene ring. Protonation only occurs in highly acidic media (pH < 2).

Solubility & Lipophilicity (LogD)

The solubility is strictly pH-dependent.

-

pH 1.0 – 2.5: Low solubility (< 50 µg/mL). The neutral species predominates. Aggregation risk is high.

-

pH > 4.5: High solubility (> 1 mg/mL). The anionic species is highly solvated.

Critical Assay Note: When screening this compound in DMSO stocks, ensure the assay buffer has sufficient buffering capacity. Diluting a high-concentration DMSO stock into a weak buffer at pH 7 can cause local pH drops, leading to "crash-out" precipitation if the pH dips below 4.0.

Stability Logic Diagram

Figure 2: pH-Dependent solubility and ionization states. The critical window for precipitation is pH 2.0–3.5.

Biological & Pharmacophore Relevance

In medicinal chemistry, this scaffold is a bioisostere for bi-aryl systems found in kinase inhibitors.

-

Vector Analysis: The 3-thienyl orientation creates a "kinked" geometry compared to the linear 2-thienyl or phenyl analogs. This allows the molecule to access specific hydrophobic pockets (e.g., the Gatekeeper region in kinases) that linear analogs cannot.

-

Metabolic Stability: The thiophene ring is susceptible to S-oxidation or electrophilic attack. However, the electron-deficient thiazole ring at the 3-position of the thiophene deactivates the thiophene slightly, potentially improving metabolic stability compared to isolated thiophenes.

-

Binding Mode: The carboxylic acid moiety often serves as a "warhead" anchor, forming salt bridges with conserved lysine or arginine residues in active sites, or it is converted to an amide to interact with the hinge region.

Experimental Validation Protocols

Protocol A: HPLC Purity Analysis

Standardized method for verifying the integrity of the carboxylic acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation/suppresses tailing).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Thiazole absorbance) and 280 nm.

-

Expected Retention: The acid will elute early (approx 30-40% B) due to polarity.

Protocol B: Thermodynamic Solubility Assay

Self-validating method to determine saturation solubility.

-

Preparation: Add excess solid compound (approx 2 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Incubation: Shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.22 µm PVDF membrane (Do not use Nylon, as acidic heterocycles can bind).

-

Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

-

Validation Check: Measure the final pH of the filtrate. If pH has shifted < 7.0, the buffer capacity was insufficient; repeat with stronger buffer (e.g., 100 mM Phosphate).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43156461, 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

Beilstein Institute. Synthesis and Reactivity of Halogenated 2-Thiophenecarboxylic Acid Derivatives. Beilstein J. Org. Chem. Retrieved from [Link]

Technical Guide: Spectroscopic Characterization of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

[1]

Executive Summary & Compound Profile

Target Molecule: 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid Molecular Formula: C₈H₅NO₂S₂ Exact Mass: 210.9762 Da Role: Pharmacophore intermediate (often used in kinase inhibitor synthesis and fragment-based drug discovery).[1]

This molecule features two distinct heterocyclic domains: an electron-rich thiophene ring attached at the 3-position to a thiazole core, which bears an acidic moiety at the 5-position. Correct characterization relies heavily on distinguishing the 3-thienyl substitution pattern from the 2-thienyl isomer via spin-spin coupling analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and sulfur content.[1]

Ionization & Isotope Pattern

-

Method: ESI (Electrospray Ionization) in Negative Mode [M-H]⁻ or Positive Mode [M+H]⁺.[1]

-

Base Peak:

-

Positive Mode: Expect m/z ~212.0 [M+H]⁺.

-

Negative Mode: Expect m/z ~210.0 [M-H]⁻ (Preferred due to the carboxylic acid).[1]

-

-

Isotope Signature (Critical): The presence of two Sulfur atoms creates a distinct M+2 peak (³⁴S isotope).[1]

-

The natural abundance of ³⁴S is ~4.2%. With two sulfurs, the M+2 peak intensity will be approximately 9-10% of the base peak. This is a diagnostic "fingerprint" for S₂ systems.

-

Fragmentation Pathway (MS/MS)

The following Graphviz diagram illustrates the logical fragmentation pathway expected in Collision-Induced Dissociation (CID).

[1]

Infrared Spectroscopy (FT-IR)

IR data is most useful for confirming the oxidation state of the carbonyl and the integrity of the carboxylic acid.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Notes |

| O-H Stretch | 2500–3300 | Medium, Broad | Characteristic "carboxylic acid dimer" envelope.[1] Often obscures C-H stretches. |

| C=O Stretch | 1680–1710 | Strong | Conjugated acid carbonyl. Shifted to lower wavenumbers due to thiazole conjugation. |

| C=N Stretch | 1590–1610 | Medium | Thiazole ring breathing mode. |

| C=C Stretch | 1450–1550 | Medium/Weak | Thiophene and Thiazole skeletal vibrations. |

| C-S Stretch | 600–800 | Weak | Fingerprint region; confirms presence of C-S bonds. |

Protocol Note: Run as a KBr pellet or ATR (Attenuated Total Reflectance). Solution-phase IR (e.g., in CHCl₃) may shift the C=O peak to ~1730 cm⁻¹ as hydrogen-bonding dimers break.[1]

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural validation.[1] The data below assumes DMSO-d₆ as the solvent, as the carboxylic acid moiety often limits solubility in CDCl₃.

¹H NMR (Proton) Data

The key challenge is distinguishing the 3-thienyl substituent from a potential 2-thienyl impurity.

| Proton | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Structural Assignment |

| COOH | 13.0 – 14.0 | Broad Singlet | 1H | - | Acidic proton (Exchangeable with D₂O).[1] |

| Thiazole-H4 | 8.30 – 8.50 | Singlet | 1H | - | Deshielded by adjacent N and C=O. Diagnostic for 5-subst. thiazoles.[2][3][4][5] |

| Thiophene-H2' | 8.10 – 8.25 | dd or Narrow d | 1H | J ~1.5–3.0 | The "Isolated" Proton. Located between S and the thiazole bond. |

| Thiophene-H4' | 7.60 – 7.75 | dd | 1H | J ~5.0, 3.0 | Adjacent to H5 and H2. |

| Thiophene-H5' | 7.45 – 7.55 | dd | 1H | J ~5.0, 1.5 | Adjacent to Sulfur and H4. |

Differentiation Logic (3-yl vs. 2-yl):

-

3-Thienyl (Target): You will see a proton (H2') that appears as a narrow doublet or singlet (small J coupling to H4/H5) at a relatively downfield position.[1]

-

2-Thienyl (Iso-impurity): You would see three protons with strong vicinal couplings (J ~3-5 Hz) and no isolated singlet-like aromatic proton.[1]

¹³C NMR (Carbon) Data

Expected resonances in DMSO-d₆ (100 MHz).

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 162.0 – 165.0 | Carboxylic Acid Carbonyl. |

| C2 (Thiazole) | 165.0 – 170.0 | Quaternary.[1] Highly deshielded (between S and N). |

| C4 (Thiazole) | 145.0 – 150.0 | CH.[1] |

| C5 (Thiazole) | 125.0 – 130.0 | Quaternary.[1] Attached to COOH. |

| Thiophene C3' | 132.0 – 135.0 | Quaternary. Linker point to thiazole.[2][4] |

| Thiophene CHs | 124.0 – 129.0 | Three distinct CH signals for the thiophene ring. |

Experimental Validation Protocol

To ensure high-fidelity data acquisition, follow this workflow:

Step 1: Sample Preparation

-

Solvent: Use DMSO-d₆ (99.9% D).[1] The carboxylic acid forms dimers in non-polar solvents, causing peak broadening.[1] DMSO breaks these dimers, sharpening the signals.[1]

-

Concentration: 5–10 mg for ¹H NMR; 20–30 mg for ¹³C NMR.

-

Tube: 5mm high-precision NMR tube.

Step 2: D₂O Exchange (Self-Validation)[1]

-

Acquire the standard ¹H spectrum.

-

Add 1-2 drops of D₂O to the NMR tube and shake.

-

Re-acquire: The broad singlet at 13.0–14.0 ppm (COOH) must disappear. If it remains, the peak is likely an impurity (e.g., aldehyde or phenol), not the acid.[1]

Step 3: HMBC Correlation (Connectivity)

Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm the linkage between the rings.[1]

-

Target Correlation: Look for a cross-peak between Thiazole-H4 and the Carboxyl Carbon (C=O) .[1] This confirms the acid is at position 5.

-

Target Correlation: Look for a cross-peak between Thiophene-H2' and Thiazole-C2 . This confirms the ring-to-ring connectivity.

Synthesis & Impurity Profile

Understanding the synthesis helps identify likely spectral impurities.

-

Common Impurity A: Ethyl Ester (Precursor).[1] Look for a quartet (~4.3 ppm) and triplet (~1.3 ppm) in ¹H NMR.[1]

-

Common Impurity B: Decarboxylated Product (2-(Thiophen-3-yl)thiazole).[1] Look for the loss of the acid peak and a new proton on the thiazole ring at position 5 (doublet coupling with H4).[1]

References

-

Thiazole Synthesis & Characterization

-

Thiophene Isomer NMR Data

- Source: NIST / Sigma-Aldrich

- Context: Proton splitting patterns for 2-substituted vs 3-substituted thiophenes.

-

Link:[1]

-

General Spectroscopic Tables

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 3. US20090118503A1 - Faah inhibitors - Google Patents [patents.google.com]

- 4. danabiosci.com [danabiosci.com]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

In-Depth Technical Guide: Solubility and Stability Profiling of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Executive Summary & Compound Significance

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 933760-21-5) represents a critical heteroaromatic scaffold in modern medicinal chemistry. Structurally, it combines a lipophilic thiophene moiety with a polar, ionizable thiazole-carboxylic acid headgroup. This specific architecture is frequently utilized as a pharmacophore in the development of xanthine oxidase inhibitors , kinase inhibitors (e.g., BCR-ABL targeting) , and antimicrobial agents .

For drug development professionals, the primary challenge with this compound lies in its pH-dependent solubility profile and its potential for thermal decarboxylation . This guide provides a rigorous, self-validating framework for characterizing these properties to ensure developability.

Physicochemical Baseline (Theoretical)

-

Molecular Weight: 211.26 g/mol [1]

-

Predicted pKa (Acid): ~3.2 – 3.8 (Carboxylic acid proton)

-

Predicted LogP: ~2.1 – 2.4 (Moderate lipophilicity)

-

Key Risk: Thiazole-5-carboxylic acids are susceptible to decarboxylation under high thermal stress or strongly acidic conditions, yielding the corresponding 2-substituted thiazole.

Analytical Method Development

Before initiating stability or solubility studies, a robust stability-indicating HPLC method must be validated. The method must separate the parent compound from its primary degradation product (decarboxylated species) and synthesis impurities.

Recommended HPLC-UV/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation, improving peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 280 nm (Thiazole/Thiophene absorption max) and MS (ESI+, m/z 212 [M+H]⁺).

-

Retention Time Target: Parent acid ~4-5 min; Decarboxylated degradant (less polar) ~6-7 min.

Solubility Profiling Protocols

Solubility is the gatekeeper for oral bioavailability. For this weak acid, solubility is dictated by the Henderson-Hasselbalch equation.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (

Protocol:

-

Preparation: Weigh excess compound (~5 mg) into 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of media (0.1N HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 PBS, and Water).

-

Equilibration: Shake at 37°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes. Crucial: If the supernatant is cloudy, filter using a PVDF syringe filter (0.22 µm).

-

Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC.

Causality Insight: The pH 6.8 and 7.4 solubility will be significantly higher than pH 1.2 due to ionization of the carboxylic acid (COO⁻ form). If pH 7.4 solubility remains low (<50 µg/mL), salt screening (e.g., Sodium or Potassium salts) is mandatory.

Kinetic Solubility (High-Throughput)

Objective: Estimate solubility during early screening (DMSO stock precipitation).

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into PBS (pH 7.4) to a final concentration of 2% DMSO.

-

Measure turbidity (nephelometry) or UV absorption after 2 hours.

Visualization: Solubility Workflow

Caption: Workflow for thermodynamic solubility profiling with decision gates for salt screening.

Stability Studies (Forced Degradation)

Stability profiling identifies degradation pathways. For 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, the primary chemical liability is the loss of CO₂ .

Stress Conditions & Protocol

Perform these studies at a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

| Stress Type | Condition | Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 1N HCl, 60°C | 4-8 Hours | Minimal (Thiazole ring is stable); possible amide hydrolysis if derivatized. |

| Base Hydrolysis | 1N NaOH, 60°C | 4-8 Hours | Stable (Carboxylate anion is resonance stabilized). |

| Oxidation | 3% H₂O₂, RT | 2-4 Hours | High Risk: S-oxidation of Thiophene or Thiazole sulfur (Sulfoxides/Sulfones). |

| Thermal | Solid state, 80°C | 7 Days | Critical Risk: Decarboxylation to 2-(Thiophen-3-yl)-1,3-thiazole. |

| Photolytic | UV/Vis (1.2M Lux) | 24 Hours | Thiophene ring opening or isomerization (requires amber glassware protection). |

Thermal Decarboxylation Mechanism

The electron-withdrawing nature of the thiazole ring at the alpha-position to the carboxylic acid facilitates decarboxylation.

-

Mechanism: Protonation of the thiazole nitrogen (or zwitterion formation) lowers the activation energy for CO₂ release.

-

Mitigation: Store the API in salt form (e.g., Sodium salt) rather than free acid to prevent proton transfer and stabilize the carboxylate.

Visualization: Stability Decision Tree

Caption: Decision tree for mitigating identified stability risks during preformulation.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on heteroaromatic acid stability). Link

-

PubChem. (n.d.). 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid (C8H5NO2S2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid (C8H5NO2S2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Computational Quantum Mechanics of Thiophene-Thiazole Derivatives: A Technical Guide

Executive Summary

Thiophene-thiazole hybrids represent a privileged scaffold in both medicinal chemistry and materials science. The electron-rich thiophene ring coupled with the electron-deficient thiazole moiety creates a "push-pull" electronic architecture. This guide provides a rigorous computational framework for analyzing these derivatives, focusing on Density Functional Theory (DFT) to predict optoelectronic behaviors (for organic photovoltaics/OLEDs) and bioactivity profiles (for drug discovery).

Part 1: Theoretical Framework & Computational Strategy

Functional Selection: Beyond B3LYP

While B3LYP is the historical standard, it often underestimates charge-transfer (CT) excitation energies in push-pull systems like thiophene-thiazoles due to self-interaction errors.

-

Global Hybrids (B3LYP, PBE0): Acceptable for ground-state geometries and vibrational frequencies.

-

Range-Separated Hybrids (CAM-B3LYP,

B97X-D): Mandatory for excited-state calculations (TD-DFT) and non-linear optical (NLO) properties. These functionals correct the long-range exchange potential, accurately modeling the electron transfer from thiophene to thiazole. -

Dispersion Corrections (GD3BJ): Essential when modeling

-

Basis Set Recommendations

Sulfur atoms (in both rings) require polarization and diffuse functions to model lone-pair electrons accurately.

-

Optimization: 6-311G(d,p) (Triple-zeta quality is preferred over 6-31G).

-

Excited States/NLO: 6-311++G(d,p) or aug-cc-pVDZ. The diffuse functions (++) are critical for describing the spatial extent of excited orbitals.

Part 2: Computational Workflow & Protocols

The Self-Validating Simulation Loop

To ensure trustworthiness, every calculation must follow a convergence-check protocol.

Figure 1: Standardized computational workflow for heterocyclic derivatives. Note the mandatory frequency check to ensure a true local minimum.

Step-by-Step Methodology

Step 1: Geometry Optimization

Calculate the ground state (

-

Route Section (Gaussian example):#P B3LYP/6-311G(d,p) Opt Freq

-

Validation: Ensure no imaginary frequencies exist in the output. If found, distort the geometry along the imaginary mode and re-optimize.

Step 2: Frontier Molecular Orbital (FMO) Analysis

Extract HOMO and LUMO energies to determine the chemical hardness (

-

HOMO: Located typically on the electron-rich thiophene/hydrazone linkage.

-

LUMO: Localized on the electron-deficient thiazole/cyano groups.

-

Equation:

[1]

Step 3: Excited State Topology (TD-DFT) Calculate the first 6-10 singlet excited states to predict UV-Vis spectra.

-

Route Section:#P CAM-B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(Solvent=DMSO)

-

Solvent Model: Use IEF-PCM (Polarizable Continuum Model) to mimic physiological or device environments.

Part 3: Key Descriptors & Data Interpretation

Global Reactivity Descriptors

These parameters, derived from Koopmans' theorem, correlate directly with biological activity (e.g., enzyme binding) and stability.

| Parameter | Formula | Physical Significance | Target Value (Drug Design) |

| Band Gap ( | Kinetic stability/Conductivity | Lower = Red-shifted absorption (good for OPV) | |

| Chemical Hardness ( | Resistance to charge transfer | Higher = Less reactive, more stable | |

| Electrophilicity ( | Propensity to accept electrons | High | |

| Dipole Moment ( | Vector Sum | Polarity/Solubility | > 5 Debye often indicates good bioavailability |

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (docking).

-

Red Regions (Negative Potential): Nucleophilic attack sites. In thiophene-thiazoles, this is usually the Nitrogen in the thiazole ring or Oxygen in carbonyl substituents.

-

Blue Regions (Positive Potential): Electrophilic attack sites. Typically the NH protons or the Sulfur atom in the thiophene ring (due to

-holes).

Non-Linear Optical (NLO) Properties

For optoelectronic applications, the polarizability (

Part 4: Electronic Transitions & Charge Transfer

Understanding the movement of electrons upon excitation is vital for designing solar cells or fluorescent probes.

Figure 2: Simplified electronic transition diagram showing Intramolecular Charge Transfer (ICT) from the donor (thiophene) to the acceptor (thiazole).

References

-

Vertex AI Search. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds. MDPI. Link

-

RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry. Link

-

Journal of Molecular Structure. (2025).[2] Spectroscopic and Theoretical Investigations of Solvent-Dependent NLO Properties of Thiophene-Thiazole Based Push-Pull Chromophores. ResearchGate. Link

-

ACS Omega. (2025). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. American Chemical Society.[3] Link

-

ChemPhysChem. (2011). The role of molecular electrostatic potentials in the formation of a halogen bond in furan...XY and thiophene...XY complexes. NIH/PubMed. Link

Sources

Strategic Engineering of Thiophene-Thiazole Scaffolds: Synthetic Pathways and Medicinal Utility

[1]

Executive Summary

The fusion of thiophene and thiazole rings represents a privileged structural motif in modern medicinal chemistry.[1] This scaffold leverages the bioisosteric properties of thiophene (mimicking phenyl rings with altered metabolics) and the hydrogen-bonding potential of the thiazole nitrogen. This guide details the technical roadmap for synthesizing these hybrids, moving from classical cyclizations to late-stage functionalization via C-H activation, specifically targeting kinase inhibition (e.g., EGFR, BRAF) and antimicrobial applications.

Structural Rationale & Pharmacophore Design

Why Thiophene-Thiazole? The co-integration of these two sulfur-containing heterocycles creates a unique electronic environment.

-

Lipophilicity Modulation: Thiophene increases

relative to furan, enhancing membrane permeability, while the thiazole nitrogen provides a critical acceptor site for hydrogen bonding in enzyme active sites (e.g., the hinge region of kinases). -

Metabolic Stability: The thiophene ring is less prone to oxidative metabolism than electron-rich furans, though C-2 oxidation remains a liability that must be blocked via substitution (e.g., chlorination or methylation).

-

Conformational Restriction: Biaryl bonds between these rings allow for "induced fit" rotation, permitting the molecule to adopt planar conformations necessary for intercalating into DNA or stacking within narrow hydrophobic pockets.

Synthetic Architectures

We employ two primary strategies: De Novo Ring Construction (Hantzsch) for scaffold generation and Transition-Metal Catalyzed Coupling for library diversification.

The Hantzsch Thiazole Synthesis (Classical Route)

This remains the most robust method for generating the thiazole ring onto an existing thiophene core. It involves the condensation of a thiophene-derived

Critical Consideration:

Palladium-Catalyzed C-H Activation (Modern Route)

To avoid pre-functionalization (halogenation), modern workflows utilize Direct Arylation. This atom-economical approach couples unactivated thiophenes with halothiazoles (or vice versa) using Pd catalysts and silver oxidants.

Visualization of Synthetic Logic

Diagram 1: Hantzsch Synthesis Mechanism

The following diagram illustrates the mechanistic pathway from the thiophene-haloketone precursor to the final hybrid scaffold.

Caption: Mechanistic progression of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Diagram 2: Pd-Catalyzed C-H Activation Workflow

This workflow highlights the "greener" direct arylation approach, bypassing the need for organometallic reagents (Sn/B).

Caption: Catalytic cycle for C-H arylation using a CMD pathway assisted by pivalic acid.

Detailed Experimental Protocols

Protocol A: Regioselective Hantzsch Synthesis

Target: 4-(Thiophen-2-yl)-2-aminothiazole derivatives.

-

Preparation of

-Bromoketone:-

Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid (20 mL).

-

Add bromine (10 mmol) dropwise at 0°C to control exotherm.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting material usually occurs within 1-2 hours.

-

Pour into ice water, extract with DCM, and wash with saturated

to remove acid traces.

-

-

Cyclization:

-

Dissolve the crude 2-(bromoacetyl)thiophene (1 equiv) in absolute ethanol (0.5 M concentration).

-

Add thiourea (1.1 equiv).

-

Reflux for 3-5 hours. A precipitate (HBr salt of the product) often forms.

-

Workup: Cool to RT. Neutralize with aqueous ammonia (

) to liberate the free base. Filter the solid. -

Purification: Recrystallize from Ethanol/DMF mixtures. Avoid column chromatography if possible due to the polarity of the aminothiazole.

-

Protocol B: Pd-Catalyzed Direct Arylation (C-H Activation)

Target: 2-(Thiophen-2-yl)thiazole (C2-C5 coupling).

-

Reaction Setup:

-

In a glovebox or under Argon flow, charge a pressure tube with:

-

2-Bromothiazole (1.0 equiv)

-

Thiophene (2.0 equiv - excess used as solvent/reagent)

- (5 mol%)

-

Ligand:

(10 mol%) -

Base:

(2.0 equiv) -

Additive: Pivalic acid (30 mol% - critical for CMD mechanism).

-

-

Solvent: Anhydrous Xylene or DMA.

-

-

Execution:

-

Seal and heat to 120°C for 16 hours.

-

Note: The color typically changes to dark black (Pd black formation) indicating catalyst decomposition if the reaction runs too long.

-

-

Purification:

-

Filter through a Celite pad to remove Pd residues.

-

Concentrate filtrate.

-

Purify via Flash Chromatography (Silica, Hexane/EtOAc gradient).

-

Structure-Activity Relationship (SAR) Summary

The following table summarizes key substitution patterns for thiophene-thiazole hybrids in the context of EGFR Kinase Inhibition (Anticancer) and Antimicrobial Activity .

| Position | Substituent (R) | Effect on Activity | Mechanistic Insight |

| Thiophene C-5 | Increases | Blocks metabolic oxidation; enhances lipophilic contact in hydrophobic pockets. | |

| Thiophene C-5 | Neutral/Positive | Mild electron donation; improves solubility slightly. | |

| Thiazole C-2 | Critical | Acts as H-bond donor to the hinge region (e.g., Met793 in EGFR). | |

| Thiazole C-2 | High Potency | Extension into the ribose-binding pocket; hydrazone linkers often improve cytotoxicity. | |

| Thiazole C-4 | Phenyl / Aryl | Variable | Steric bulk here can clash with the gatekeeper residue; smaller groups preferred for tight binding. |

References

-

Gaber, H. M., & Bagley, M. C. (2011).[3] Regioselective Synthesis and Biological Evaluation of Some Novel Thiophene-Containing Heterocyclic Scaffolds As Potential Chemotherapeutic Agents. European Journal of Chemistry.[3] Link

-

Kirchberg, S., et al. (2011).[4] Oxidative Biaryl Coupling of Thiophenes and Thiazoles with Arylboronic Acids through Palladium Catalysis.[4] Angewandte Chemie International Edition. Link

-

Al-Wahaibi, L. H., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.[5] Molecules. Link

-

Dunst, C., & Knochel, P. (2011).[6] Regioselective Functionalization of the Thiazole Scaffold using TMPMgCl[6]·LiCl and TMP2Zn[6]·2MgCl2[6]·2LiCl.[6] Journal of Organic Chemistry. Link

-

Altıntop, M. D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Link

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents | European Journal of Chemistry [eurjchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Biological Activity Screening of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic Acid

A Technical Framework for Scaffold Evaluation

Executive Summary

This technical guide outlines a rigorous biological screening protocol for 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid (TTCA). As a hybrid pharmacophore combining a thiophene ring with a thiazole core, this molecule represents a "privileged structure" in medicinal chemistry, frequently serving as a precursor for potent antimicrobial, anticancer, and anti-inflammatory agents.

Unlike fully optimized drug candidates, TTCA is a fragment-like scaffold . Its free carboxylic acid moiety dictates specific solubility protocols and often limits passive membrane permeability, necessitating a screening strategy that evaluates both its intrinsic activity and its potential as a lead series progenitor.

Chemoinformatics & In Silico Profiling

Before wet-lab screening, the molecule’s physicochemical profile must be established to optimize assay conditions.

Compound Profile:

-

Molecular Weight: ~211.26 g/mol

-

Acidic Nature: The C5-carboxylic acid (pKa ~3.5–4.5) implies the molecule will be anionic at physiological pH (7.4).

-

Solubility: Low in non-polar solvents; moderate-to-high in DMSO; high in basic aqueous buffers.

-

Lipinski Rule of 5: Compliant (MW < 500, LogP ~2.2, H-donors = 1, H-acceptors = 4).

Strategic Implication: The anionic state at pH 7.4 may reduce cell membrane penetration in whole-cell assays. In vitro enzyme assays (where permeability is not a factor) should be prioritized alongside whole-cell screens to distinguish between "lack of potency" and "lack of entry."

Experimental Preparation: The "Self-Validating" Stock

A common failure mode in screening carboxylic acids is precipitation during serial dilution.

Protocol: Stock Solution Generation

-

Weighing: Weigh 10 mg of TTCA into a sterile, antistatic glass vial.

-

Solvent: Dissolve in 100% DMSO (molecular biology grade) to reach a concentration of 50 mM .

-

Note: If turbidity persists, sonicate for 30 seconds at 40 kHz.

-

-

Quality Control (QC): Verify clarity via visual inspection against a dark background.

-

Storage: Aliquot into single-use amber tubes (20 µL) and store at -20°C. Avoid freeze-thaw cycles.

Dilution Logic: When diluting into assay media (typically pH 7.4), the final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.

-

Step A: Dilute 50 mM stock 1:100 in media

500 µM (1% DMSO). -

Step B: Dilute Step A 1:2 in media

250 µM (0.5% DMSO). This is the Top Screening Concentration .

Tier 1: Antimicrobial Screening (Broth Microdilution)

Thiazole-thiophene hybrids are historically potent against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Workflow:

-

Inoculum Prep: Adjust bacterial culture (log phase) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well clear, flat-bottom plates.

-

Cols 1-10: Serial 2-fold dilutions of TTCA (Range: 250 µM to 0.48 µM).

-

Col 11 (Growth Control): Media + Bacteria + 0.5% DMSO.

-

Col 12 (Sterility Control): Media only.

-

-

Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi) run in parallel.

-

Incubation: 16–20 hours at 37°C (Bacteria); 24–48 hours at 35°C (Fungi).

-

Readout: Measure OD

or add Resazurin dye (0.01%) for visual scoring (Blue

Data Validation Rule: The Z-factor is not typically calculated for MIC, but the Growth Control must show OD > 0.5, and Sterility Control must show OD < 0.05.

Tier 2: Anticancer Cytotoxicity (MTT/MTS Assay)

This assay determines if the scaffold targets mammalian cell proliferation, a common trait of thiazole-5-carboxylic acid derivatives (often via kinase inhibition).

Target Cell Lines:

-

A549 (Lung Adenocarcinoma) – High relevance for thiazole derivatives.

-

MCF-7 (Breast Cancer).

-

HEK293 (Normal Kidney) – To assess selectivity/toxicity.

Protocol:

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL fresh media containing TTCA (8-point dose-response, 100 µM top conc).

-

Duration: Incubate for 48 or 72 hours.

-

Development:

-

Add 20 µL MTS reagent (Promega) or MTT solution.

-

Incubate 1–4 hours until color develops.

-

Read Absorbance at 490 nm (MTS) or 570 nm (MTT).

-

-

Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC

.

Visualization of Screening Logic:

Figure 1: Decision tree for the biological evaluation of the TTCA scaffold. Green paths indicate hit progression; yellow paths suggest chemical optimization is required.

Advanced Mechanism: Potential Molecular Targets

Based on the structural homology of TTCA to known bioactive agents, positive hits in Tiers 1 or 2 should be followed up with specific enzymatic assays.

Hypothetical Signaling Pathway (Kinase Inhibition): Many 2-aryl-thiazole-5-carboxylic acid derivatives function as ATP-competitive inhibitors of Tyrosine Kinases (e.g., Src, EGFR). The carboxylic acid group often forms hydrogen bonds with the "sugar pocket" or solvent-exposed lysine residues in the ATP binding site.

Figure 2: Hypothetical Mechanism of Action. TTCA may act as a scaffold for ATP-competitive inhibition, blocking downstream proliferation signaling.

Data Analysis & Reporting

To ensure Trustworthiness and reproducibility, report data using the following metrics:

| Metric | Formula/Definition | Acceptance Criteria |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| IC | Concentration inhibiting 50% activity | Confirmed by 2 independent runs. |

| Selectivity Index (SI) | SI > 10 indicates a promising lead. |

Critical Note on the Carboxylic Acid Moiety:

If the free acid (TTCA) shows weak activity (IC

References

-

Thiazole-Thiophene Hybrid Significance Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Source: PMC (NIH)

-

Antimicrobial Screening Protocols Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Source: Saudi Pharmaceutical Journal

-

Anticancer & Kinase Inhibition Context Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules)

-

General Screening Methodology A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research. Source: BenchChem Technical Library

Dual-Pharmacophore Engineering: A Technical Guide to Thiophene-Thiazole Therapeutic Targets

Executive Summary: The Hybrid Advantage

In the landscape of modern medicinal chemistry, the "privileged scaffold" concept drives rational drug design. Thiophene and thiazole heterocycles individually possess potent biological activities, but their fusion or conjugation into thiophene-thiazole hybrids creates a synergistic pharmacophore with superior binding affinities and metabolic stability.

This guide analyzes the therapeutic utility of these hybrids, focusing on their ability to act as multi-target ligands.[1][2] By exploiting the bioisosteric nature of thiophene (mimicking phenyl rings with altered lipophilicity) and the hydrogen-bonding potential of thiazole, researchers can engineer compounds that simultaneously target kinase pathways (oncology), bacterial DNA replication (antimicrobial), and inflammatory cascades.

The Pharmacophore: Structural Logic & SAR

The therapeutic versatility of thiophene-thiazole compounds stems from specific electronic and steric properties. Understanding the Structure-Activity Relationship (SAR) is critical for optimizing lead candidates.

Core Electronic Properties

-

Thiophene: Acts as a bioisostere of benzene but with higher electron density and lipophilicity. This facilitates penetration of hydrophobic pockets in enzymes like EGFR and COX-2 .

-

Thiazole: Contains a pyridine-like nitrogen (hydrogen bond acceptor) and a sulfur atom.[3] This allows for critical H-bond interactions with residues such as Met793 in the EGFR kinase domain or Ser1350 in VEGFR-2.

SAR Visualization

The following diagram illustrates the structural logic required to optimize these compounds for maximal potency.

Figure 1: Structural optimization logic for thiophene-thiazole hybrids. Key substitution points dictate target specificity and pharmacokinetic profile.

Primary Therapeutic Domain: Oncology

The most advanced application of thiophene-thiazole hybrids is in the inhibition of receptor tyrosine kinases (RTKs).

Target: EGFR and VEGFR-2

Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a potent strategy to block both tumor proliferation and angiogenesis.

-

Mechanism: These compounds function as ATP-competitive inhibitors. The thiazole nitrogen typically forms a hinge-region hydrogen bond, while the thiophene moiety occupies the hydrophobic back pocket.

-

Key Data:

-

Compounds with p-chlorophenyl substituents on the thiazole ring have shown IC50 values as low as 82.8 nM against EGFR.[4]

-

Fused thienopyrrole derivatives have demonstrated VEGFR-2 inhibition at 75 nM , inducing S-phase cell cycle arrest and Caspase-3 mediated apoptosis.

-

Experimental Validation: Kinase Inhibition Protocol

To validate activity against these targets, a radiometric or fluorescence-based kinase assay is required.

Protocol: In Vitro EGFR Kinase Assay

-

Preparation: Prepare a reaction buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg acetate, and [γ-33P-ATP].

-

Enzyme Activation: Incubate recombinant EGFR kinase domain (5–10 mU) with the test compound (dissolved in DMSO) for 15 minutes at room temperature.

-

Substrate Addition: Add the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) to initiate the reaction.

-

Reaction: Incubate for 40 minutes at 30°C.

-

Termination: Stop the reaction by adding 3% phosphoric acid solution.

-

Quantification: Spot 10 μL of the reaction mixture onto a P30 filtermat, wash three times with 75 mM phosphoric acid, dry, and measure radioactivity using a scintillation counter.

-

Calculation: Plot percent inhibition vs. log concentration to determine IC50.

Secondary Domains: Antimicrobial & Anti-Inflammatory[2][3][5]

Target: Bacterial DNA Gyrase (GyrB)

With the rise of antimicrobial resistance (AMR), thiophene-thiazole hybrids have emerged as potent inhibitors of bacterial DNA Gyrase B , an ATPase essential for DNA supercoiling.

-

Mechanism: Unlike fluoroquinolones (which target the DNA-gyrase complex), these hybrids often target the ATP-binding pocket of the GyrB subunit.

-

Efficacy: Derivatives like Compound T2 have shown MIC values comparable to Ciprofloxacin against MRSA and E. coli.

-

Binding Mode: Molecular docking (PDB: 6FQM) reveals that the thiazole ring stacks against Arg136, while the thiophene extends into the lipophilic floor of the active site.

Target: COX-2 Inhibition

Selective inhibition of Cyclooxygenase-2 (COX-2) is crucial for treating inflammation without the gastric side effects associated with COX-1 inhibition.

-

Selectivity: Thiophene-thiazole derivatives (e.g., CX-32 ) have demonstrated selectivity indices >500, effectively reducing PGE2 production in LPS-stimulated RAW 264.7 cells.

-

Pathway Visualization:

Figure 2: Mechanism of action for COX-2 selective inhibition by thiophene-thiazole derivatives.

Experimental Framework for Development

To ensure scientific integrity, the development of these compounds must follow a rigorous "Design-Synthesize-Test" cycle.

Synthesis Protocol: Hantzsch Condensation

The most robust method for constructing the thiophene-thiazole core is the Hantzsch thiazole synthesis.[3]

Step-by-Step Protocol:

-

Reactants: Combine equimolar amounts of a thiophene-derived α-halo ketone (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) and a substituted thiourea or thioamide.

-

Solvent: Dissolve in anhydrous ethanol or DMF.

-

Reflux: Heat the mixture under reflux for 2–6 hours. Monitor progress via TLC (hexane:ethyl acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature and pour into crushed ice/water.

-

Neutralization: Neutralize with 10% NaHCO3 or ammonium hydroxide to precipitate the free base.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF to yield the pure thiazole derivative.

-

Validation: Confirm structure via 1H NMR (look for thiazole C5-H singlet around δ 7.0–8.0 ppm) and Mass Spectrometry .

Development Workflow

Figure 3: Iterative workflow for the development of thiophene-thiazole therapeutics.

Summary of Key Targets

| Therapeutic Area | Primary Target | Mechanism of Action | Key Reference Compound |

| Oncology | EGFR / VEGFR-2 | Tyrosine Kinase Inhibition | Thiazole-pyridine hybrids [1] |

| Antimicrobial | DNA Gyrase B | ATPase Inhibition | Compound T2 [2] |

| Inflammation | COX-2 | Prostaglandin Synthesis Blockade | CX-32 [3] |

| Neurodegenerative | Acetylcholinesterase | Hydrolysis Inhibition | Thiazole-Tacrine Hybrids [4] |

References

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances. Link

-

Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharma Journal. Link

-

Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science. Link

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease. PMC. Link

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. MDPI. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis of 4-(Thiophen-2-yl)thiazole Derivatives

Executive Summary

The Hantzsch Thiazole Synthesis remains the gold standard for constructing the thiazole core, a privileged scaffold in medicinal chemistry.[1] This application note focuses specifically on the synthesis of 4-(thiophen-2-yl)thiazole derivatives . This structural motif—combining the electron-rich thiophene ring with the pharmacologically active thiazole—is frequently observed in EGFR inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide addresses the specific challenges of working with thiophene substrates, particularly the instability of

Mechanistic Principles & Causality

The Hantzsch synthesis is a condensation reaction between an

Reaction Pathway[3][4]

-

S-Alkylation (Nucleophilic Attack): The sulfur atom of the thioamide acts as a nucleophile, attacking the

-carbon of the 2-(bromoacetyl)thiophene. This displaces the bromide ion. -

Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon.[3] Note: The electron-rich thiophene ring increases the electron density at the carbonyl oxygen, potentially reducing the electrophilicity of the carbonyl carbon compared to phenyl analogs. However, the proximity facilitates rapid cyclization.

-

Dehydration: The resulting hydroxythiazoline intermediate undergoes acid-catalyzed dehydration to aromatize the system, yielding the final thiazole.

Mechanistic Visualization

The following diagram outlines the electron flow and critical intermediates.

Figure 1: Step-wise mechanism of the Hantzsch synthesis transforming acetylthiophene precursors into the thiazole scaffold.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-(Bromoacetyl)thiophene)

Critical Note:

While liquid bromine (

Reagents:

-

2-Acetylthiophene (10 mmol)

-

N-Bromosuccinimide (NBS) (11 mmol)[4]

- -Toluenesulfonic acid (PTSA) (10 mol%)

-

Solvent: Acetonitrile (

) or Ethyl Acetate

Procedure:

-

Dissolve 2-acetylthiophene (1.26 g, 10 mmol) in Acetonitrile (20 mL).

-

Add PTSA (0.19 g, 1 mmol) and stir at room temperature for 5 minutes.

-

Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes. Rapid addition causes exotherms and side products.

-

Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Concentrate solvent in vacuo.[4] Redissolve residue in Diethyl Ether. Wash with water (

mL) to remove succinimide byproduct. -

Dry organic layer over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane if solid, or use immediately (recommended due to instability).

Protocol B: Hantzsch Condensation (Microwave-Assisted)

Microwave irradiation is superior to thermal reflux for thiophene derivatives, significantly reducing reaction time and minimizing oxidative degradation of the thiophene ring.

Reagents:

-

2-(Bromoacetyl)thiophene (from Protocol A) (1.0 eq)

-

Thiourea or Thioamide derivative (1.1 eq)[5]

-

Solvent: Ethanol (absolute)

Procedure:

-

In a microwave-safe vial (10 mL), dissolve 2-(bromoacetyl)thiophene (1 mmol) and Thiourea (1.1 mmol) in Ethanol (3 mL).

-

Seal the vial.

-

Irradiation Parameters:

-

Temperature: 100°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 10–15 minutes

-

Stirring: High

-

-

Workup:

-

Cool the vial to room temperature.

-

The hydrobromide salt of the product often precipitates. Filter the solid.[5]

-

Neutralization: Suspend the solid in water and adjust pH to ~8-9 using 10%

or -

Filter, wash with cold water, and dry.

-

-

Purification: Recrystallization from Ethanol/DMF (2:1) is usually sufficient.

Data Presentation & Optimization[7]

The following table compares the efficiency of Thermal Reflux vs. Microwave Synthesis for 4-(thiophen-2-yl)thiazole-2-amine.

| Parameter | Method A: Thermal Reflux | Method B: Microwave Assisted | Impact |

| Reaction Time | 4 – 6 Hours | 10 – 15 Minutes | 95% Reduction |

| Solvent | Ethanol (50 mL/g) | Ethanol (3 mL/g) | Green Chemistry (Less Waste) |

| Yield | 65 – 72% | 88 – 94% | Higher throughput |

| Purity (Crude) | Moderate (requires column) | High (precipitation sufficient) | Simplified Workup |

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis of thiophene-thiazole hybrids.

Troubleshooting & Expert Insights

Stability of 2-(Bromoacetyl)thiophene

The most common failure mode is the degradation of the bromoketone intermediate.

-

Symptom: The intermediate turns black/tarry upon storage.

-

Cause: Autocatalytic decomposition by HBr traces.

-

Solution: Do not store the intermediate. If storage is necessary, wash thoroughly with

to remove acid traces and store at -20°C under Argon.

Regioselectivity Issues

-

Issue: Formation of 2-amino-5-(thiophen-2-yl)thiazole (wrong regioisomer) is rare in Hantzsch synthesis but can occur if the bromination occurs at the wrong position on the thiophene ring itself (nuclear bromination).

-

Validation: Use NBS at lower temperatures (RT) to ensure side-chain bromination (

-carbon) rather than electrophilic aromatic substitution on the thiophene ring.

Solvent Effects

While Ethanol is standard, Polyethylene Glycol (PEG-400) has recently emerged as a greener, catalyst-free medium for this reaction, often providing higher yields without the need for volatile organic solvents [5].

References

-

Hantzsch Thiazole Synthesis Mechanism. Organic Chemistry Portal. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health (PMC). [Link]

-

KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. ACG Publications. [Link]

-

A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation. Rasayan Journal of Chemistry. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Bot Verification [rasayanjournal.co.in]

Application Note: Biological Assay Protocol for 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

Introduction & Biological Context

2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid belongs to a class of 2-arylthiazole-5-carboxylic acid derivatives that have emerged as privileged scaffolds in medicinal chemistry. While this specific chemotype exhibits pleiotropic pharmacology, its most authoritative and mechanistically defined application is as a Xanthine Oxidase (XO) Inhibitor .

This structural class serves as a bioisostere to Febuxostat , a potent non-purine XO inhibitor used clinically for the treatment of hyperuricemia and gout. The thiazole-5-carboxylic acid moiety acts as a transition-state mimetic, binding tightly to the molybdenum-pterin center of the XO enzyme, thereby blocking the terminal steps of purine catabolism.

Additionally, researchers should be aware that 2-arylthiazole-5-carboxylic acids are frequently identified as agonists for GPR35 (G protein-coupled receptor 35), an orphan receptor linked to inflammation and pain. However, for the purpose of this technical guide, we will focus on the Xanthine Oxidase Inhibition Assay , as it represents the primary functional screen for this scaffold.

Mechanistic Pathway

The compound functions by competitively inhibiting Xanthine Oxidase, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This reduction in uric acid production is the therapeutic endpoint.

Figure 1: Mechanism of Action. The compound targets the Mo-Co center of Xanthine Oxidase, halting the production of Uric Acid and Superoxide species.

Experimental Design & Material Preparation[3][4][10]

Reagent Preparation

The solubility of 2-(Thiophen-3-yl)-1,3-thiazole-5-carboxylic acid is critical. The carboxylic acid group renders it pH-sensitive.

-

Stock Solution (10 mM): Dissolve the solid compound in 100% DMSO. Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 37°C.

-

Assay Buffer (pH 7.5): 50 mM Potassium Phosphate buffer (PBS) or Pyrophosphate buffer containing 0.1 mM EDTA.

-

Note: EDTA is essential to chelate trace heavy metals that might interfere with the enzyme or cause auto-oxidation.

-

-

Substrate (Xanthine): Prepare a 150 µM stock in 0.1 N NaOH (xanthine is insoluble in neutral water). Dilute immediately into Assay Buffer before use to reach working concentration.

Enzyme Handling

-

Source: Xanthine Oxidase from bovine milk (Sigma-Aldrich or equivalent).

-

Stability: The enzyme is unstable in dilute solutions. Keep the stock concentrated (at least 1 U/mL) on ice. Dilute only immediately prior to the assay.

Protocol: Spectrophotometric XO Inhibition Assay

This protocol utilizes the change in absorbance at 295 nm , corresponding to the formation of uric acid. It is a continuous kinetic assay, providing higher data quality than endpoint methods.

Step-by-Step Workflow

-

Plate Setup (96-well UV-transparent plate):

-

Use UV-transparent flat-bottom plates (e.g., Corning Costar 3635). Standard polystyrene blocks UV light at 295 nm.

-

-

Compound Addition:

-

Add 10 µL of test compound (diluted in Assay Buffer < 1% DMSO final) to experimental wells.

-

Include Vehicle Control (Buffer + DMSO only) and Positive Control (Febuxostat or Allopurinol, 10 µM).

-

-

Enzyme Addition:

-

Add 90 µL of Xanthine Oxidase solution (0.01 – 0.02 Units/mL final concentration) to all wells.

-

Pre-incubation: Incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the active site (crucial for accurate Ki determination).

-

-

Reaction Initiation:

-

Add 100 µL of Xanthine substrate solution (50 µM final concentration).

-

Final reaction volume: 200 µL .

-

-

Data Acquisition:

-

Immediately place plate in a microplate reader (e.g., Tecan, BMG Labtech).

-

Mode: Kinetic.[1]

-

Wavelength: 295 nm.

-

Duration: 10 minutes.

-

Interval: Read every 30 seconds.

-

Assay Workflow Diagram

Figure 2: High-Throughput Screening Workflow for XO Inhibition.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the initial velocity (

- : Slope of the test compound well.

- : Slope of the vehicle (DMSO) well.

- : Slope of wells without enzyme (substrate only).

IC50 Determination

Plot % Inhibition against log[Compound Concentration]. Fit the data using a non-linear regression model (4-parameter logistic fit) in GraphPad Prism or equivalent software.

| Parameter | Value Range (Typical) | Notes |

| IC50 (Potent) | < 50 nM | Comparable to Febuxostat.[2] |

| IC50 (Moderate) | 50 nM - 1 µM | Good starting point for optimization. |

| Hill Slope | ~ -1.0 | Deviations suggest aggregation or non-specific binding. |

Troubleshooting & Optimization

-

Issue: High Background Absorbance.

-

Cause: The thiophene-thiazole scaffold may absorb UV light near 295 nm.

-

Solution: Run a "Compound Blank" (Compound + Buffer, no Enzyme/Substrate) and subtract this baseline from the experimental data. Alternatively, use a fluorescence-based assay (Amplex Red) which detects H2O2 byproduct, though this is prone to interference from antioxidants.

-

-

Issue: Precipitation.

-

Cause: Low solubility of the carboxylic acid in acidic micro-environments.

-

Solution: Ensure final DMSO concentration is 1%. Verify the buffer pH is strictly 7.5.

-

-

Issue: Non-Linear Kinetics.

-

Cause: Substrate depletion or enzyme instability.

-

Solution: Reduce enzyme concentration or shorten the measurement window to the first 3 minutes.

-

References

-

Pacher, P., Nivorozhkin, A., & Szabó, C. (2006).[3][4] Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114.[4] Link

-

Song, J. U., et al. (2015).[1] Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(6), 1254-1258. Link

-

Deng, H., et al. (2011). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists.[5][6] Journal of Medicinal Chemistry. (Context for secondary pharmacology). Link

- Okamoto, K., et al. (2003). Formation of Febuxostat: A new non-purine selective inhibitor of xanthine oxidase. Journal of Biological Chemistry. (Structural basis for thiazole-carboxylic acid binding).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 4. Allopurinol - LKT Labs [lktlabs.com]

- 5. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. (CHEMBL2034955) - ChEMBL [ebi.ac.uk]

Application Notes and Protocols for Antimicrobial Activity Testing of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) poses a significant global health threat, creating an urgent need for the discovery and development of new antimicrobial agents.[1] Thiazole derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities, including significant antimicrobial properties.[2][3][4] These compounds have demonstrated efficacy against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[2][5][6][7] The thiazole nucleus is a key structural motif in various clinically used drugs, highlighting its therapeutic potential.[1]

The mechanism of action for thiazole derivatives can be varied, with some compounds inhibiting essential bacterial enzymes like DNA gyrase or FtsZ, a key protein in bacterial cell division.[1][8] This diversity in potential targets makes them attractive candidates for overcoming existing resistance mechanisms.

These application notes provide a comprehensive guide for researchers on how to effectively screen and characterize the antimicrobial properties of novel thiazole derivatives. The protocols outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[9][10][11]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel thiazole derivative's antimicrobial potential begins with determining its fundamental activity against a panel of relevant microorganisms. The two most common and standardized methods for this are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for a qualitative assessment of susceptibility.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] This is a critical parameter in the evaluation of a new compound's potency.

Principle: A standardized inoculum of the test microorganism is introduced to wells of a microtiter plate containing serial twofold dilutions of the thiazole derivative.[13] After incubation, the presence or absence of visible growth is determined.[12]

Materials:

-

Sterile 96-well round-bottom microtiter plates[14]

-

Test thiazole derivative(s)

-

Appropriate solvent for the test compound (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[12]

-

Bacterial or fungal strains (including relevant ATCC quality control strains)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[15]

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Thiazole Derivative Stock Solution:

-

Accurately weigh the thiazole derivative and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.

-

Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a working concentration that is typically twice the highest concentration to be tested.[14]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[13][15]

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[15]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Microtiter Plate Setup:

-

Add 100 µL of sterile broth to all wells of the 96-well plate.[14]

-

Add 100 µL of the working stock solution of the thiazole derivative to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14]

-

The eleventh column will serve as the growth control (inoculum without the compound), and the twelfth column will be the sterility control (broth only).[12]

-

Inoculate all wells, except the sterility control, with 5 µL of the prepared inoculum.[14]

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[13] Fungal plates may require longer incubation (24-48 hours).

-

-

Reading and Interpreting the MIC:

-

The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible growth of the organism.[12][13] This is observed as the first clear well in the dilution series.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.[13]

-

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative test to determine the in vitro susceptibility of bacteria to antimicrobial agents.[16] It is a valuable preliminary screening tool.

Principle: A filter paper disk impregnated with a known concentration of the thiazole derivative is placed on an agar plate inoculated with the test organism.[17] The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[16]

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[17]

-

Sterile filter paper disks (6 mm diameter)

-

Test thiazole derivative(s)

-

Appropriate solvent

-

Bacterial strains

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs[16]

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Preparation of Thiazole Derivative Disks:

-

Dissolve the thiazole derivative in a suitable solvent to a desired concentration.

-

Aseptically apply a precise volume of the solution to each sterile filter paper disk and allow the solvent to evaporate completely.

-

-

Inoculum Preparation and Plate Inoculation:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[16]

-

Dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.[18]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16][18]

-

-

Disk Application:

-

Using sterile forceps, place the prepared disks on the inoculated agar surface.[16]

-

Gently press each disk to ensure complete contact with the agar.[17] Do not move a disk once it has been placed.

-

Ensure disks are spaced at least 24 mm apart from center to center and not too close to the edge of the plate.[17]

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[19]

-

-

Measuring and Interpreting Zones of Inhibition:

-

After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).

-

The size of the inhibition zone is indicative of the compound's activity. Larger zones generally suggest greater susceptibility.

-

Data Presentation: Example MIC Values

| Thiazole Derivative | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) |

| Compound A | 8 | 32 | 16 |

| Compound B | 2 | 8 | 4 |

| Compound C | >128 | >128 | 64 |

| Control (Ciprofloxacin) | 0.25 | 0.015 | N/A |

| Control (Fluconazole) | N/A | N/A | 1 |

Part 2: Advanced Characterization of Antimicrobial Activity

For promising thiazole derivatives, further characterization is necessary to understand their full therapeutic potential. This includes assessing their activity against biofilms and evaluating their safety profile through cytotoxicity testing.

Anti-Biofilm Activity Testing

Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics.[5] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.

Principle: A microtiter plate assay is used to quantify biofilm formation in the presence of the test compound. The biofilm biomass is typically stained with crystal violet and quantified by measuring the absorbance.[5]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Test thiazole derivative(s)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci)[5]

-

Biofilm-forming bacterial strain (e.g., Staphylococcus epidermidis ATCC 35984)[5]

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

-

Plate reader

Procedure:

-

Inhibition of Biofilm Formation:

-

Prepare serial dilutions of the thiazole derivative in TSB with 1% glucose in a 96-well plate, similar to the MIC protocol.

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[5]

-

-

Staining and Quantification:

-

After incubation, gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent bacteria.[5]

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet to each well and stain for 15 minutes.

-

Remove the crystal violet and wash the wells with water until the washings are clear.

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Interpretation:

-

A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.

-

Workflow for Anti-Biofilm Assay

Caption: Workflow for the anti-biofilm activity assay.

Cytotoxicity Testing

While potent antimicrobial activity is desired, a promising therapeutic agent must also be safe for host cells.[20] Cytotoxicity assays are essential to determine the concentration at which a compound becomes toxic to mammalian cells.

Principle: Mammalian cell lines are exposed to various concentrations of the thiazole derivative. Cell viability is then assessed using a metabolic assay, such as the MTT or XTT assay, which measures the activity of mitochondrial dehydrogenases in living cells.[20]

Materials:

-

Mammalian cell line (e.g., human dermal fibroblasts, keratinocytes)[21]

-

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Sterile 96-well flat-bottom cell culture plates

-

Test thiazole derivative(s)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plate with mammalian cells at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Exposure:

-

Prepare serial dilutions of the thiazole derivative in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

-

Incubate for a specified period (e.g., 24 or 48 hours).[21]

-

-

Viability Assessment:

-

Add the MTT or XTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-